molecular formula C22H22FNO4S B281443 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

Cat. No. B281443
M. Wt: 415.5 g/mol
InChI Key: UNXYPDXGKLVZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells.

Mechanism of Action

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. By blocking BTK, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide can prevent the activation and proliferation of cancerous B cells, as well as reduce the activity of auto-reactive B cells in autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the reduction of B cell activation and proliferation, and the suppression of auto-reactive B cells. In addition, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is its specificity for BTK, which makes it a potentially effective therapeutic agent for diseases that involve the activation of B cells. However, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide may also have limitations in terms of its toxicity and potential side effects, which may need to be carefully monitored in clinical trials.

Future Directions

There are several future directions for research on N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, including the development of more efficient synthesis methods and the exploration of its potential in combination with other therapeutic agents. In addition, further studies are needed to evaluate the safety and efficacy of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide in clinical trials, as well as to explore its potential for the treatment of other diseases beyond B cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide involves several steps, including the preparation of intermediate compounds and the final coupling of the desired molecule. The process typically involves the use of various reagents and solvents, as well as purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been the subject of numerous scientific studies, which have explored its potential as a therapeutic agent for various diseases. In particular, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has shown promise in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C22H22FNO4S/c1-2-5-22(25)24(29(26,27)17-11-8-15(23)9-12-17)16-10-13-21-19(14-16)18-6-3-4-7-20(18)28-21/h8-14H,2-7H2,1H3

InChI Key

UNXYPDXGKLVZPG-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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